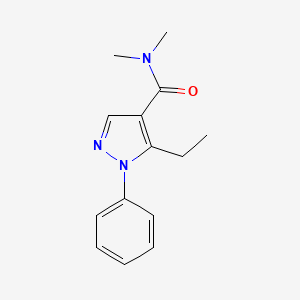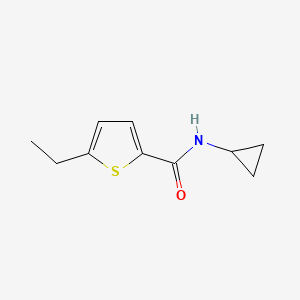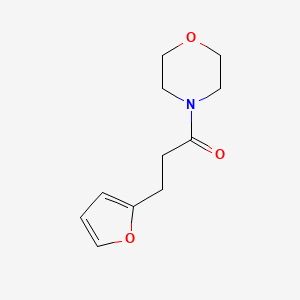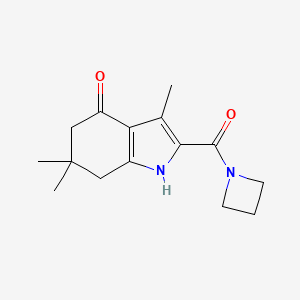![molecular formula C12H16N2O B7503194 1-Cyclopropyl-3-[(3-methylphenyl)methyl]urea](/img/structure/B7503194.png)
1-Cyclopropyl-3-[(3-methylphenyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-[(3-methylphenyl)methyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a urea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-[(3-methylphenyl)methyl]urea is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. Additionally, it has been found to inhibit the production of reactive oxygen species, which may contribute to its anti-inflammatory activity. Furthermore, it has been shown to increase the levels of acetylcholine in the brain, which may contribute to its potential therapeutic effects in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Cyclopropyl-3-[(3-methylphenyl)methyl]urea has several advantages and limitations for laboratory experiments. One advantage is its broad-spectrum antitumor activity, which makes it a promising candidate for further development as an anticancer agent. Additionally, its anti-inflammatory activity and potential therapeutic effects in Alzheimer's disease make it a versatile compound for further investigation. However, one limitation is its relatively low solubility, which may affect its bioavailability and limit its therapeutic potential.
Direcciones Futuras
The potential applications of 1-Cyclopropyl-3-[(3-methylphenyl)methyl]urea in medicinal chemistry are vast, and there are several future directions for further research. One direction is the optimization of the synthesis method to increase yield and purity. Additionally, further investigations into the mechanism of action and biochemical and physiological effects of this compound may provide insight into its potential therapeutic applications. Furthermore, the development of more soluble derivatives of this compound may improve its bioavailability and increase its potential as a therapeutic agent.
Métodos De Síntesis
1-Cyclopropyl-3-[(3-methylphenyl)methyl]urea has been synthesized through various methods, including the reaction of cyclopropyl isocyanate with 3-methylbenzylamine, and the reaction of cyclopropyl isocyanate with 3-methylbenzyl alcohol followed by dehydration. The synthesis of this compound has been optimized to increase yield and purity, and various analytical techniques such as NMR spectroscopy and mass spectrometry have been used to confirm the identity of the compound.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-[(3-methylphenyl)methyl]urea has been studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to have potential as an anti-inflammatory agent, with the ability to inhibit the production of pro-inflammatory cytokines. Furthermore, it has been investigated for its potential as a therapeutic agent for Alzheimer's disease, with promising results in preclinical studies.
Propiedades
IUPAC Name |
1-cyclopropyl-3-[(3-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-3-2-4-10(7-9)8-13-12(15)14-11-5-6-11/h2-4,7,11H,5-6,8H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLOGOOJHIFZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Azetidin-1-yl-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]methanone](/img/structure/B7503111.png)
![azetidin-1-yl-[1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone](/img/structure/B7503119.png)
methanone](/img/structure/B7503137.png)


![5-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylfuran-3-carboxamide](/img/structure/B7503154.png)

![2-[4-[(2-Methyl-5-nitrophenyl)sulfonylamino]phenyl]acetic acid](/img/structure/B7503162.png)

![5-[4-(2,3-Dichlorophenyl)sulfonylpiperazin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7503177.png)
![4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]sulfonylbenzoic acid](/img/structure/B7503179.png)
![5-[[2-(2,6-Dichloroanilino)-2-oxoethyl]-methylsulfamoyl]-2-hydroxybenzoic acid](/img/structure/B7503181.png)


